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Compound of Interest

Compound Name: ThPur

Cat. No.: B115507 Get Quote

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of pharmacological research, the

identification of novel molecular entities with therapeutic potential is paramount. This

whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug

development professionals on the discovery and origin of ThPur, a promising heterocyclic

compound identified as 2,3,8,9-Tetrahydro-2-thioxo-7H-(1,3)thiazino(2,3-i)purin-5-(1H)-one.

Introduction and Chemical Identity
ThPur is a synthetic compound characterized by a fused ring system incorporating both a

purine and a thiazine moiety. Its unique structural architecture presents a compelling scaffold

for further medicinal chemistry exploration.

Table 1: Chemical and Physical Properties of ThPur[1]
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Property Value Source

Molecular Formula C₈H₈N₄OS₂ PubChem

Molecular Weight 240.3 g/mol PubChem

IUPAC Name

2-sulfanylidene-3,7,8,9-

tetrahydro-1H-[1]

[2]thiazino[2,3-f]purin-5-one

PubChem

CAS Number 146404-36-6 PubChem

SMILES
C1CN2C(=C3C(=NC2=O)NC(

=S)N3)SC1
PubChem

InChI

InChI=1S/C8H8N4OS2/c13-8-

11-5-4(9-7(14)10-5)6-12(8)2-1-

3-15-6/h1-3H2,

(H2,9,10,11,13,14)

PubChem

InChIKey
CKEWFMNZSAGZMS-

UHFFFAOYSA-N
PubChem

Discovery and Origin
The initial identification of ThPur is documented in chemical databases, with its first public

record appearing in 2019.[1] While the specific research group or institution responsible for its

initial synthesis is not explicitly detailed in publicly available literature, its structure suggests a

synthetic origin, likely emerging from library synthesis efforts aimed at exploring novel

heterocyclic scaffolds. The synthesis of related purine and thiazine-containing compounds

often involves multi-step reactions, and the development of ThPur likely followed established

synthetic organic chemistry principles.

Potential Synthetic Pathways
While the exact experimental protocol for the synthesis of ThPur is not publicly available, its

structure suggests a plausible synthetic route based on established chemical reactions. A

potential logical workflow for its synthesis could be conceptualized as follows:
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Figure 1. A potential high-level synthetic workflow for ThPur.

A plausible synthetic strategy could involve the condensation of a suitably functionalized purine

derivative with a precursor for the thiazine ring, followed by an intramolecular cyclization to

form the final fused ring system. The Paal-Knorr synthesis, a well-established method for

constructing five-membered heterocyclic rings like thiophenes from 1,4-dicarbonyl compounds,

provides a conceptual parallel for the type of cyclization reactions that could be employed in

the synthesis of heterocyclic systems.[3][4]

Biological Activity and Signaling Pathways
(Hypothetical)
At present, there is no publicly available data on the biological activity or the signaling

pathways modulated by ThPur. The purine scaffold is a well-known privileged structure in

medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities,

including roles as kinase inhibitors, antivirals, and receptor antagonists. The presence of the

thioxo group and the thiazine ring in ThPur introduces unique electronic and steric properties

that could lead to novel biological interactions.
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Based on the structural motifs present in ThPur, a hypothetical signaling pathway that could be

investigated is its potential interaction with purinergic receptors or enzymes that utilize purines

as substrates or cofactors.

ThPur Target Protein (e.g., Kinase, Receptor)Binding/Modulation Downstream Signaling CascadeActivation/Inhibition Cellular Response

Click to download full resolution via product page

Figure 2. A hypothetical signaling pathway modulated by ThPur.

Experimental Protocols for Future Investigation
To elucidate the biological activity of ThPur, a series of in vitro and in vivo experiments would

be necessary. The following outlines a potential experimental workflow for the initial

characterization of this compound.

High-Throughput Screening (HTS)
Objective: To identify potential biological targets of ThPur.

Protocol:

Prepare a stock solution of ThPur in a suitable solvent (e.g., DMSO).

Utilize a broad panel of commercially available HTS assays, including but not limited to:

Kinase inhibitor profiling panels.

G-protein coupled receptor (GPCR) binding and functional assays.

Ion channel panels.

Enzyme inhibition assays (e.g., proteases, phosphatases).

Perform the assays according to the manufacturer's instructions, using a range of ThPur
concentrations to determine dose-response relationships.
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Analyze the data to identify statistically significant "hits" where ThPur demonstrates activity.

ThPur Compound Library
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Figure 3. Experimental workflow for hit discovery.

Target Validation and Mechanism of Action Studies
Objective: To confirm the biological target(s) of ThPur and elucidate its mechanism of action.

Protocol (Example for a Kinase Target):
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Biochemical Assays:

Perform in vitro kinase assays with the purified target kinase to determine the IC₅₀ value of

ThPur.

Conduct kinetic studies (e.g., Michaelis-Menten) to determine the mode of inhibition (e.g.,

competitive, non-competitive, uncompetitive).

Cell-Based Assays:

Develop a cellular assay to measure the phosphorylation of a known substrate of the

target kinase.

Treat cells with varying concentrations of ThPur and measure the effect on substrate

phosphorylation using techniques such as Western blotting or ELISA.

Binding Assays:

Utilize biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal

Titration Calorimetry (ITC) to directly measure the binding affinity (K_D) of ThPur to the

target protein.

Conclusion and Future Directions
ThPur represents a novel chemical entity with a unique structural framework. While its

biological activity remains to be elucidated, its purine-based core suggests potential for

interaction with a variety of biologically relevant targets. The experimental workflows outlined in

this whitepaper provide a roadmap for the initial characterization and exploration of ThPur's
therapeutic potential. Further investigation into its synthesis, biological activity, and structure-

activity relationships is warranted to fully understand the promise of this compound in the field

of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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